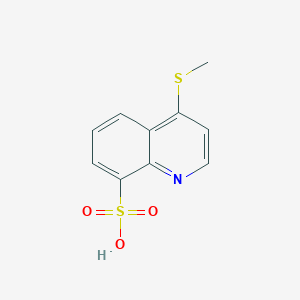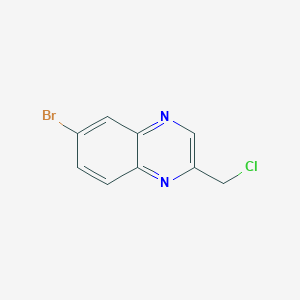
5-Chloro-2-(3-fluorophenyl)-1,6-naphthyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-2-(3-fluorophenyl)-1,6-naphthyridine is a heterocyclic aromatic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a naphthyridine ring system substituted with a chloro group at the 5-position and a fluorophenyl group at the 2-position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(3-fluorophenyl)-1,6-naphthyridine typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which involves the cross-coupling of a boronic acid derivative with a halogenated naphthyridine under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.
化学反応の分析
Types of Reactions
5-Chloro-2-(3-fluorophenyl)-1,6-naphthyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the chloro or fluoro positions using reagents like sodium methoxide or ammonia.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of naphthyridine oxides.
Reduction: Formation of reduced naphthyridine derivatives.
Substitution: Formation of substituted naphthyridine compounds.
科学的研究の応用
5-Chloro-2-(3-fluorophenyl)-1,6-naphthyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 5-Chloro-2-(3-fluorophenyl)-1,6-naphthyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 5-Chloro-2-(3-fluorophenyl)-1,3-benzoxazole
- 5-Chloro-2-(3-fluorophenyl)-1,3-benzothiazole
Uniqueness
5-Chloro-2-(3-fluorophenyl)-1,6-naphthyridine is unique due to its naphthyridine ring system, which imparts distinct chemical and biological properties compared to other similar compounds
特性
分子式 |
C14H8ClFN2 |
|---|---|
分子量 |
258.68 g/mol |
IUPAC名 |
5-chloro-2-(3-fluorophenyl)-1,6-naphthyridine |
InChI |
InChI=1S/C14H8ClFN2/c15-14-11-4-5-12(18-13(11)6-7-17-14)9-2-1-3-10(16)8-9/h1-8H |
InChIキー |
SFHPSPGLBYXXNX-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)F)C2=NC3=C(C=C2)C(=NC=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B11860237.png)
![N-(2-Azabicyclo[2.2.1]heptan-5-yl)imidazo[1,5-a]pyridine-7-carboxamide](/img/structure/B11860238.png)

![3-[(1,2-Dimethyl-1h-indol-3-yl)methyl]dihydrofuran-2,5-dione](/img/structure/B11860248.png)





![5-Amino-2-chloro-6,7,8,9-tetrahydrobenzo[B][1,8]naphthyridine-3-carbonitrile](/img/structure/B11860279.png)

![4-Chloro-1-(4-ethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11860306.png)

